5-(4-methoxyphenyl)-N,4-dimethylpyrimidin-2-amine
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Overview
Description
5-(4-methoxyphenyl)-N,4-dimethylpyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to the pyrimidine ring, along with dimethyl substitutions. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Scientific Research Applications
5-(4-methoxyphenyl)-N,4-dimethylpyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-methoxyphenyl)-N,4-dimethylpyrimidin-2-amine typically involves the reaction of 4-methoxybenzaldehyde with acetone to form 4-methoxyphenylacetone. This intermediate is then subjected to a condensation reaction with guanidine to form the pyrimidine ring. The final step involves the methylation of the amino group using methyl iodide under basic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenol derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the methoxy group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions under basic or acidic conditions.
Major Products Formed:
- Oxidation of the methoxy group forms phenol derivatives.
- Reduction of the pyrimidine ring forms dihydropyrimidine derivatives.
- Substitution reactions yield various substituted pyrimidine derivatives .
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-N,4-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells. The compound also interacts with cellular pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
- 5-(4-methoxyphenyl)-1H-indole
- 5-(4-methoxyphenyl)-1H-imidazole
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Comparison: 5-(4-methoxyphenyl)-N,4-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and biological activity profiles, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-N,4-dimethylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9-12(8-15-13(14-2)16-9)10-4-6-11(17-3)7-5-10/h4-8H,1-3H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWGLTIYLAQOOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC=C(C=C2)OC)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1283280-23-8 |
Source
|
Record name | 5-(4-methoxyphenyl)-N,4-dimethylpyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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